4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and potential applications. Benzodiazepines are well-known for their pharmacological activities, particularly in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and alkyl halides for alkylation reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, particularly its potential as an anxiolytic or sedative agent.
Industry: Utilized in the development of new materials with specific chemical properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and lipophilicity. This makes it potentially more effective in crossing biological membranes and exerting its pharmacological effects.
Biological Activity
4-Methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. It exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H15F3N2O2, with a molar mass of approximately 348.32 g/mol. The compound features a trifluoromethyl group attached to a benzoyl moiety, contributing to its distinct chemical properties.
Research indicates that compounds similar to this compound exhibit various biological activities:
- HIV Reverse Transcriptase Inhibition : A study reported that derivatives of this compound showed potential as inhibitors of the Reverse Transcriptase (RT) enzyme of HIV-1. This inhibition is critical for preventing viral replication and could lead to therapeutic applications in HIV treatment .
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that such derivatives may serve as effective antibacterial agents .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Some derivatives exhibited lower IC50 values than the clinically used drug rivastigmine, indicating strong inhibition potential .
Pharmacological Effects
The potential pharmacological effects of this compound include:
- Anxiolytic Effects : Similar benzodiazepine compounds are known for their anxiolytic properties by enhancing GABA receptor activity.
- Anticonvulsant Activity : The structural characteristics may also confer anticonvulsant properties, making it a candidate for treating seizure disorders.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | Structure | Lacks trifluoromethyl group; simpler structure |
7-Chloro-1-methylbenzodiazepinone | Structure | Contains chlorine; known for sedative properties |
1-(4-Fluorobenzoyl)-7-methylbenzodiazepinone | Structure | Fluorobenzoyl moiety; exhibits different pharmacological effects |
This table highlights how structural variations influence the biological activities and therapeutic applications of these compounds.
Study on HIV Inhibition
A notable study published in Bioorganic & Medicinal Chemistry evaluated several derivatives of benzodiazepines for their inhibitory effects on HIV reverse transcriptase. The study found that specific modifications in the benzodiazepine structure significantly enhanced antiviral activity .
Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent activity with MIC values ranging from 125 µM to 250 µM against resistant strains .
Properties
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11-9-16(24)22-14-7-2-3-8-15(14)23(11)17(25)12-5-4-6-13(10-12)18(19,20)21/h2-8,10-11H,9H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLXFYFKVXSQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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